Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate is an ester compound characterized by its unique structure, which includes a cyclopropane ring and a cyclohexene ring. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond . Another method involves the reaction of an acid chloride with ethanol, which also results in the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield alcohols or aldehydes, depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism by which Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The cyclopropane and cyclohexene rings may also interact with specific enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to its cyclopropane and cyclohexene rings, which confer distinct chemical and physical properties . Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings.
This compound stands out due to its complex structure and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H16O5 |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H16O5/c1-2-17-12(15)9-5-10(14)7-11(6-9)18-13(16)8-3-4-8/h7-9H,2-6H2,1H3 |
InChI Key |
LTAQEJVORRDKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=CC(=O)C1)OC(=O)C2CC2 |
Origin of Product |
United States |
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